N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines.
Mechanism of Action
Target of Action
The primary target of N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , an enzyme found in the malaria-causing parasite Plasmodium falciparum . Falcipain-2 plays a crucial role in the parasite’s life cycle, being responsible for the hydrolysis of haemoglobin, which is essential for the parasite’s growth .
Mode of Action
N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with falcipain-2 by binding to it. The binding energy values against falcipain-2 are significant, indicating a strong interaction . By inhibiting falcipain-2, the compound prevents haemoglobin hydrolysis, thereby hindering parasitic growth .
Biochemical Pathways
The inhibition of falcipain-2 by N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide affects the biochemical pathway of haemoglobin degradation, a critical process for the survival and growth of Plasmodium falciparum . This disruption of the parasite’s life cycle results in its inability to proliferate, leading to its eventual death .
Result of Action
The molecular and cellular effects of N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide’s action result in the inhibition of the growth of Plasmodium falciparum. This is due to the disruption of haemoglobin degradation, a vital process for the parasite’s survival .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, are capable of binding with a variety of enzymes and receptors . This suggests that N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Related triazole compounds have shown to exhibit anti-proliferative activities against various cancer cell lines .
Molecular Mechanism
This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Temporal Effects in Laboratory Settings
Related triazole compounds have been observed to undergo changes over time, such as the Dimroth rearrangement .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, suggesting that they may be involved in various metabolic pathways .
Preparation Methods
The synthesis of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the reaction of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide with methyl ortho-formate. The reaction is typically carried out under specific conditions to yield the desired product as a cream solid with a melting point of 184–186 °C .
Chemical Reactions Analysis
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been extensively studied for its potential antimalarial properties. It has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The compound has been evaluated in vitro and has demonstrated good inhibitory activity, making it a potential candidate for further drug development .
In addition to its antimalarial applications, this compound is also being explored for its potential use in other areas of medicinal chemistry, including as an anti-inflammatory and anticancer agent. Its unique chemical structure allows it to interact with various biological targets, making it a versatile compound for scientific research .
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is part of a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Similar compounds in this class include:
- 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and potency. The unique combination of the difluorophenyl group and the triazolo[4,3-a]pyridine core in this compound contributes to its distinct properties and potential as a therapeutic agent .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2S/c13-8-4-9(14)6-10(5-8)17-21(19,20)11-2-1-3-18-7-15-16-12(11)18/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVABSSTWFMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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